Product packaging for Adenosine-5'-phosphosulfate(Cat. No.:CAS No. 485-84-7)

Adenosine-5'-phosphosulfate

Cat. No.: B1198388
CAS No.: 485-84-7
M. Wt: 427.29 g/mol
InChI Key: IRLPACMLTUPBCL-KQYNXXCUSA-N
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Description

Adenosine-5'-phosphosulfate (APS) is a crucial intermediate metabolite in the biological sulfur activation pathway, serving as the foundational precursor for the synthesis of 3'-phosphothis compound (PAPS), the universal sulfate donor in living organisms . In biochemical research, APS is indispensable for studying the enzymes of sulfate metabolism. It acts as a potent product inhibitor for ATP sulfurylase, the enzyme that catalyzes its formation from ATP and inorganic sulfate . Furthermore, APS serves as the substrate for APS kinase, which phosphorylates it to produce PAPS . In plants and some bacteria, APS is also a key branch-point metabolite, where it is reduced by APS reductase in the assimilatory sulfate reduction pathway, linking inorganic sulfate to the biosynthesis of cysteine and other essential sulfur-containing compounds . This product is provided for research applications only, including enzyme kinetics studies, investigations into plant and microbial sulfur assimilation, and exploration of sulfation pathways in mammalian systems. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O10PS B1198388 Adenosine-5'-phosphosulfate CAS No. 485-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

485-84-7

Molecular Formula

C10H14N5O10PS

Molecular Weight

427.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H14N5O10PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

IRLPACMLTUPBCL-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N

Other CAS No.

485-84-7

physical_description

Solid

Synonyms

5'-Phosphosulfate, Adenosine
Adenosine 5' Phosphosulfate
Adenosine 5'-Phosphosulfate
Adenosine Phosphosulfate
Adenylyl Sulfate
Phospho Adenylsulfate
Phospho-Adenylsulfate
Phosphosulfate, Adenosine
Sulfate, Adenylyl

Origin of Product

United States

Biosynthesis of Adenosine 5 Phosphosulfate

The ATP Sulfurylase (Sulfate Adenylate Transferase) Catalyzed Reaction

ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is energetically unfavorable, with the equilibrium lying far to the left. However, in biological systems, the reaction is driven forward by the subsequent, rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase and the further metabolism of APS.

Substrate Recognition and Binding in ATP Sulfurylase

The active site of ATP sulfurylase possesses specific structural features that enable the recognition and binding of its substrates, ATP and sulfate (B86663). Several highly conserved motifs within the active site are crucial for this process. Crystallographic studies have revealed the presence of four key conserved motifs in the active site of ATP sulfurylase from Saccharomyces cerevisiae: QXRN, HXXH, VGRDHAG, and PFR. These motifs contribute to the unique architecture of the active site and are involved in nucleotide and sulfate binding.

The binding of ATP to the enzyme is the initial step in the catalytic cycle in many organisms. This binding event induces a significant conformational change in the enzyme, which is thought to facilitate the subsequent binding of the sulfate ion. This displacement mechanism is believed to be important for substrate recognition. The active site is located in a groove, with hydrophobic residues in the core and hydrophilic, positively charged residues toward the exterior that are necessary for substrate binding.

Enzymatic Mechanism of Adenosine-5'-phosphosulfate (APS) Formation from ATP and Sulfate

The catalytic mechanism of ATP sulfurylase involves a nucleophilic attack of the sulfate ion on the α-phosphate of ATP. The enzyme provides an environment that orients the substrates optimally for this "in-line" attack. During the reaction, the enzyme stabilizes the pentavalent transition state of the reactants.

The binding of ATP to the enzyme is thought to induce a U-shaped conformation in the ATP molecule, which is a unique feature of ATP sulfurylases compared to other nucleotidylyl transferases. This conformation positions the α-phosphate for the nucleophilic attack by sulfate. Key amino acid residues within the active site, such as Arg-248, Asn-249, His-255, and Arg-349 in soybean ATP sulfurylase, are involved in stabilizing the transition state. The reaction results in the formation of a high-energy mixed phosphoric-sulfuric acid anhydride bond in APS.

Genetic and Transcriptional Regulation of ATP Sulfurylase Expression

The expression of ATP sulfurylase genes is tightly regulated at the transcriptional and post-transcriptional levels to meet the cellular demand for sulfur-containing compounds. In plants, the expression of ATPS genes can be tissue-specific and influenced by various environmental stresses, such as cadmium and salinity.

In Arabidopsis thaliana, the expression of ATPS1 and ATPS3 is directly regulated by members of the R2R3-MYB family of transcription factors, which are also involved in the synthesis of sulfated secondary metabolites called glucosinolates. Furthermore, the expression of some ATPS genes is controlled by SLIM1, a key transcription factor in the response to sulfur limitation.

Post-transcriptional regulation also plays a role. The miR395 family of microRNAs, which are induced by sulfate deprivation, can control ATPS gene expression. Overexpression of ATP sulfurylase has been shown to improve tolerance to certain abiotic stresses, such as iron deficiency, in some plant species.

Isoforms and Subcellular Localization of ATP Sulfurylase across Organisms

This compound (APS) is synthesized from ATP and inorganic sulfate by the enzyme ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase. This enzyme is ubiquitous, found in a wide array of organisms, and exists in various structural forms and isoforms. The subcellular localization of these isoforms is critical to their function within the cell's metabolic pathways.

In the plant kingdom, multiple isoforms of ATP sulfurylase are encoded by gene families, leading to varied expression patterns and localization within different organelles. portlandpress.com For instance, in the model plant Arabidopsis thaliana, ATP sulfurylase isoenzymes are found in both the chloroplasts and the cytosol. nih.govnih.govresearchgate.net This dual localization is significant because while the subsequent enzyme in the primary sulfate assimilation pathway, APS reductase, is exclusively located in the chloroplasts, the presence of a cytosolic ATP sulfurylase suggests a distinct role, possibly in producing APS for sulfation reactions that occur in the cytosol. nih.govnih.gov The plastidial form is generally the more abundant of the two. nih.gov

Further research into Arabidopsis thaliana has identified four distinct ATP sulfurylase genes (ATPS1, -2, -3, and -4). frontiersin.org These genes encode proteins with N-terminal transit peptides that direct them to the plastids. frontiersin.org Interestingly, the ATPS2 gene can produce both a plastid-targeted and a cytosolic isoform through a mechanism of alternative translational initiation. frontiersin.orgnih.gov This dual targeting from a single gene highlights a sophisticated regulatory mechanism for partitioning the synthesis of APS between different cellular compartments. Similarly, spinach leaves exhibit ATP sulfurylase activity predominantly in the chloroplasts, with a smaller fraction present in the cytosol. science.gov Soybean is another plant species known to have at least four isoforms of ATP sulfurylase. excedr.com

In fungi, the structure and organization of ATP sulfurylase can differ significantly from that of plants. In organisms like Saccharomyces cerevisiae (a yeast) and Penicillium chrysogenum (a filamentous fungus), ATP sulfurylase exists as a homohexamer. portlandpress.comexcedr.com This complex is bifunctional, with each monomer containing an N-terminal ATP sulfurylase domain and a C-terminal domain that is homologous to APS kinase, which is involved in the subsequent step of the sulfation pathway. portlandpress.com

The prokaryotic world also displays diversity in ATP sulfurylase structure. In the bacterium Escherichia coli, the enzyme is a heterodimer composed of two different subunits, CysD and CysN, encoded by their respective genes. excedr.comembopress.org The CysN subunit has GTPase activity and allosterically activates the catalytic CysD subunit. embopress.org In contrast, some other prokaryotes have ATP sulfurylase that functions as a monofunctional homodimer or as a bifunctional homodimer that also contains APS kinase activity. nih.gov

In animals, the enzyme also exists in various forms. The human ATP sulfurylase functions as a homodimeric protein. portlandpress.com In many animal species, the ATP sulfurylase domain is fused with the APS kinase domain, forming a bifunctional enzyme known as PAPS synthetase. researchgate.net

The diverse isoforms and subcellular localizations of ATP sulfurylase across different organisms reflect the varied metabolic needs and regulatory strategies related to sulfur metabolism.

Organism/GroupIsoforms/StructureSubcellular Localization
Plants
Arabidopsis thalianaAt least 4 genes (ATPS1-4). ATPS2 is dually targeted.Chloroplast and Cytosol nih.govnih.govfrontiersin.org
Spinach (Spinacia oleracea)At least two isoforms.Predominantly Chloroplast, also Cytosol science.gov
Soybean (Glycine max)Four isoforms (GmATPS1-4).Predicted to be in the Chloroplast excedr.comnih.gov
Fungi
Saccharomyces cerevisiaeHomohexamer, bifunctional with APS kinase-like domain.Not specified in provided context.
Penicillium chrysogenumHomohexamer, bifunctional with APS kinase-like domain.Not specified in provided context.
Bacteria
Escherichia coliHeterodimer (CysD and CysN subunits).Cytoplasm (as is typical for most bacterial enzymes).
Other ProkaryotesMonofunctional homodimers or bifunctional homodimers with APS kinase.Cytoplasm.
Animals
HumansHomodimer.Not specified in provided context.
Many AnimalsFused with APS kinase to form PAPS synthetase.Not specified in provided context.

Enzymatic Transformations and Metabolic Fates of Adenosine 5 Phosphosulfate

Phosphorylation of Adenosine-5'-phosphosulfate by APS Kinase

The phosphorylation of the 3'-hydroxyl group of the ribose in APS by APS kinase is a critical reaction that renders the sulfate (B86663) group "active" for transfer in subsequent biological sulfation reactions. sigmaaldrich.comtaylorandfrancis.com

Formation of 3'-Phosphothis compound (PAPS) as the Universal Sulfate Donor

3'-Phosphothis compound (PAPS) is the universal coenzyme for sulfotransferase enzymes, which catalyze the transfer of a sulfonate group to a wide array of acceptor molecules, including phenols, steroids, amines, lipids, and glycosaminoglycans. sigmaaldrich.comtaylorandfrancis.comwikipedia.orgrndsystems.com The synthesis of PAPS occurs in two sequential enzymatic steps. sigmaaldrich.comtaylorandfrancis.comrndsystems.com First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to produce APS and pyrophosphate. sigmaaldrich.comtaylorandfrancis.comrndsystems.com In the second step, APS kinase phosphorylates APS using another molecule of ATP to generate PAPS and ADP. sigmaaldrich.comwikipedia.orgrndsystems.com In many organisms, including bacteria, fungi, and plants, ATP sulfurylase and APS kinase are separate enzymes. nih.govexpasy.orggenome.jp However, in metazoans, these two enzymatic activities are fused into a single bifunctional protein known as PAPS synthase (PAPSS). wikipedia.orgexpasy.orggenome.jpresearchgate.net

Enzymatic Mechanism of APS Kinase (ATP:Adenylylsulfate 3'-Phosphotransferase)

APS kinase, systematically named ATP:adenylylsulfate 3'-phosphotransferase, catalyzes the transfer of the γ-phosphate from ATP to the 3'-hydroxyl group of the adenine (B156593) ring of APS. pnas.orgwikipedia.org The reaction follows a sequential ordered mechanism, where MgATP binds to the enzyme first, followed by the binding of APS. nih.govacs.org After the phosphoryl transfer, the product PAPS is released, followed by the release of ADP. nih.govpnas.org

The catalytic mechanism involves a proposed general base, an aspartate residue (Asp138 in Arabidopsis thaliana), which abstracts a proton from the 3'-hydroxyl group of APS. pnas.org This abstraction promotes a nucleophilic attack on the γ-phosphate of the bound ATP molecule, leading to the formation of PAPS. pnas.orgnih.gov While early studies on the E. coli enzyme suggested the formation of a phosphorylated enzyme intermediate on a serine residue, subsequent research on the Penicillium chrysogenum enzyme indicated that this serine is not an obligatory phosphoryl acceptor. nih.govacs.org

Structural Biology of APS Kinase

Crystal structures of APS kinase from various organisms, including Penicillium chrysogenum, Arabidopsis thaliana, and humans, have provided significant insights into its structure and function. pnas.orgacs.orgnih.gov The enzyme typically exists as a homodimer and folds into a canonical α/β purine (B94841) nucleotide-binding fold. pnas.orgacs.org

The active site of APS kinase is characterized by several conserved motifs, including a P-loop (Walker A motif) that is crucial for binding the phosphate (B84403) groups of ATP. wikipedia.orgacs.org In Arabidopsis thaliana APS kinase, the adenine ring of APS is positioned between two phenylalanine residues (Phe150 and Phe232). pnas.org Several arginine and asparagine residues form bridging interactions with the sulfate and phosphate groups of the substrate. pnas.org

Substrate binding induces significant conformational changes in the enzyme. nih.gov The binding of MgATP or MgADP is a prerequisite for the binding of APS, suggesting that the initial nucleotide binding event creates a competent binding site for the second substrate. acs.org This is consistent with the ordered kinetic mechanism.

The catalytic cycle of APS kinase is accompanied by substantial conformational changes. The binding of ATP and APS leads to the closing of the active site cleft, which involves the movement of a "lid" domain over the active site to sequester the substrates from the solvent and properly orient them for catalysis. pnas.orgcore.ac.uk This closed conformation is essential for efficient phosphoryl transfer. core.ac.uk

Studies on human PAPS synthetase have revealed that the binding of dADP to the APS kinase domain induces the ordering of a previously flexible lid region. core.ac.uk The subsequent binding of APS results in the complete closure of the active site. core.ac.uk These conformational changes are crucial for both substrate binding and product release. pnas.org The opening and closing of the active site are thought to be a key regulatory feature of kinase activity in general. pnas.orgresearchgate.net

Kinetic Properties and Catalytic Efficiencies of APS Kinase

The kinetic properties of APS kinase have been studied in various organisms. A common feature is substrate inhibition by APS at high concentrations. pnas.orgnih.govnih.gov This uncompetitive inhibition suggests the formation of a dead-end E-ADP-APS complex. nih.govnih.gov

The catalytic efficiency of APS kinase can be quite high. For instance, the enzyme from E. coli has a kcat/Km for APS of over 10^8 M-1s-1. h-its.org The kinetic parameters can be influenced by various factors, including the redox state of the enzyme in some plant species. In Arabidopsis thaliana, the reduction of an intersubunit disulfide bond leads to a 17-fold increase in catalytic efficiency (kcat/Km) and a 15-fold increase in the inhibition constant (Ki) for APS. pnas.org This suggests that redox regulation may play a role in partitioning APS between primary and secondary sulfur metabolism in plants. pnas.org

Below is a table summarizing some of the reported kinetic parameters for APS kinase from different sources.

Enzyme SourceSubstrateKm (µM)Vmax or kcatKi (APS) (µM)Reference
Thiobacillus denitrificansAPS--47.9 researchgate.net
Thiobacillus denitrificansMgATP140-- researchgate.net
Arabidopsis thaliana (reduced)APS--Increased 15-fold pnas.org
Arabidopsis thaliana (oxidized)APS--- pnas.org
Penicillium chrysogenumAPS4.20.12 µmol min⁻¹ mg⁻¹- researchgate.net
Penicillium chrysogenumMgATP140-- researchgate.net

Table 1: Kinetic Parameters of APS Kinase

Reduction of this compound by APS Reductase

This compound (APS) reductase (EC 1.8.99.2) is a pivotal enzyme in the sulfur assimilation pathway, catalyzing the reduction of APS to sulfite (B76179) and adenosine (B11128) monophosphate (AMP). wikipedia.org This reaction is a critical control point in the flow of inorganic sulfur into the production of essential sulfur-containing biomolecules like cysteine and methionine. wikipedia.orgfrontiersin.org The enzyme is found in a wide range of organisms, including plants, fungi, and various bacteria, where it participates in both assimilatory and dissimilatory sulfate reduction pathways. wikipedia.org

APS + 2e⁻ → AMP + SO₃²⁻

This reaction is a key regulatory point in sulfur metabolism. frontiersin.org In plants, for instance, the activity of APS reductase is tightly controlled to match the production of sulfite with the demand for reduced sulfur compounds, which are crucial for growth, development, and responding to environmental stresses. wikipedia.orgfrontiersin.org

The systematic name for APS reductase is AMP, sulfite:acceptor oxidoreductase (this compound-forming). wikipedia.org The catalytic mechanism of APS reductase has been a subject of extensive research. Current evidence supports a two-step process, particularly in bacterial systems like Mycobacterium tuberculosis. plos.org

In the initial step, a nucleophilic attack on the sulfur atom of APS occurs, leading to the formation of an enzyme-thiosulfonate intermediate (E-Cys-S-SO₃⁻). plos.org Subsequently, in a thioredoxin-dependent step, sulfite is released from this intermediate. plos.org An alternative model proposed for plant APS reductases suggests that after the formation of the enzyme-thiosulfonate intermediate, an internal thioredoxin-like domain within the enzyme is responsible for the release of sulfite. plos.orgoup.com

In some dissimilatory APS reductases, the mechanism involves a nucleophilic attack of the N5 atom of a reduced flavin adenine dinucleotide (FAD) cofactor on the sulfur atom of APS. researchgate.netpnas.org This forms a transient FAD-APS intermediate that subsequently breaks down to AMP and a FAD-sulfite adduct. researchgate.netnih.gov

The structural organization of APS reductase can vary between organisms. In plants, it often exists as a heterodimer. wikipedia.org In the hyperthermophilic archaeon Archaeoglobus fulgidus, the enzyme forms an α₂β₂-heterotetramer in its crystalline state, though it may exist as an αβ-heterodimer in solution. pnas.org The α-subunit typically houses the FAD-binding domain, while the β-subunit contains iron-sulfur clusters. researchgate.netnih.gov

APS reductases are iron-sulfur flavoenzymes, relying on both Flavin Adenine Dinucleotide (FAD) and iron-sulfur ([Fe-S]) clusters for their catalytic activity. researchgate.netpnas.org

Flavin Adenine Dinucleotide (FAD): FAD serves as the primary site for the reduction of APS. nih.gov The N5 atom of the reduced FAD molecule initiates a nucleophilic attack on the sulfur atom of APS, which is a key step in the catalytic cycle. researchgate.netpnas.org The binding of substrates like AMP and APS occurs in close proximity to the FAD cofactor. nih.gov

Iron-Sulfur Clusters: Dissimilatory APS reductases typically contain two [4Fe-4S] clusters located in the β-subunit. researchgate.netnih.govroyalsocietypublishing.org These clusters are crucial for electron transfer, shuttling electrons from an external donor to the FAD catalytic site. pnas.orgnih.gov The two [4Fe-4S] clusters in A. fulgidus APS reductase have markedly different redox potentials (-60 mV and -500 mV), a difference attributed to their distinct interactions with the surrounding protein matrix. pnas.orgnih.gov These clusters are connected to the FAD cofactor, facilitating the transfer of the two electrons required for the reduction of APS. pnas.org

The electrons required for the reduction of APS are provided by specific electron donor systems, which vary depending on the organism and the metabolic pathway.

Thioredoxin: In many assimilatory pathways, particularly in bacteria and plants, thioredoxin is the primary electron donor. plos.org Thioredoxin is a small, ubiquitous protein containing a redox-active disulfide bond within a -Cys-XX-Cys- motif. plos.org It reduces the enzyme-thiosulfonate intermediate, leading to the release of sulfite. plos.org Plant-type APS reductases possess a C-terminal thioredoxin-like domain that is thought to facilitate this process internally. mdpi.com

QmoABC complex: In many sulfate-reducing prokaryotes, the physiological electron donor for dissimilatory APS reductase (AprAB) is the membrane-bound Qmo (quinone-interacting membrane-bound oxidoreductase) complex. nih.govresearchgate.netfrontiersin.org This complex couples the oxidation of quinones in the cell membrane to the reduction of APS in the cytoplasm. researchgate.net Direct interaction and electron transfer between the QmoABC complex and AprAB have been demonstrated, confirming the essential role of the Qmo complex in delivering electrons for APS reduction in these organisms. nih.govnih.gov The interaction is characterized by a strong steady-state affinity but is transient in nature due to a fast dissociation rate. frontiersin.org

The kinetic parameters of APS reductase have been studied in various organisms. These parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Interactive Table: Kinetic Parameters of APS Reductase

Organism/ExtractSubstrateKₘVₘₐₓReference
Desulfovibrio piger Vib-7 (cell-free extract)APSValue not specifiedValue not specified researchgate.net
Desulfomicrobium sp. Rod-9 (cell-free extract)APSValue not specifiedValue not specified researchgate.net
Desulfovibrio vulgaris DSM644APSValue not specified0.282–0.862 µmol/min·mg⁻¹ protein nih.gov
Arabidopsis thaliana (leaf extract)APSValue not specified14.5 (arbitrary units) oup.com
Arabidopsis thaliana (leaf extract)GSH2.06 mM14.31 (arbitrary units) oup.com
Tomato (leaf extract)APSValue not specified25.5 (arbitrary units) oup.com
Tomato (leaf extract)GSH2.11 mM28.16 (arbitrary units) oup.com
Pseudomonas aeruginosa (recombinant)APS20 µM (Kd)Value not specified mdpi.com

Note: The Vₘₐₓ values for Arabidopsis and tomato are presented in arbitrary units as reported in the source and may not be directly comparable to the other values.

Structural Biology of APS Reductase

Bifunctional PAPS Synthases: Integrated ATP Sulfurylase and APS Kinase Activities

In metazoans, the synthesis of 3'-phosphothis compound (PAPS), the universal sulfonate donor, is accomplished by a bifunctional enzyme known as PAPS synthase (PAPSS). nih.govportlandpress.com This enzyme integrates the two sequential catalytic activities required for PAPS production from inorganic sulfate and ATP into a single polypeptide chain. researchgate.netcore.ac.uk The first reaction, catalyzed by the ATP sulfurylase domain, is the activation of sulfate with ATP to form the intermediate, this compound (APS), and pyrophosphate. mpg.denih.gov The second reaction, catalyzed by the APS kinase domain, involves the phosphorylation of the 3'-hydroxyl group of APS by another molecule of ATP to yield the final product, PAPS. mpg.denih.gov In contrast, most bacteria, fungi, and plants utilize two separate, monofunctional enzymes to carry out these steps. researchgate.netcore.ac.uktandfonline.com The fusion of these activities into one protein in higher eukaryotes raises important questions about its structure, functional interplay, and the metabolic fate of the APS intermediate. tandfonline.com

Domain Arrangement and Functional Coupling in Bifunctional Enzymes

Bifunctional PAPS synthases in vertebrates are composed of an N-terminal this compound (APS) kinase domain and a C-terminal ATP sulfurylase domain. nih.govplos.org These two catalytic domains are connected by a short, flexible linker region. nih.govplos.org Structural studies have revealed that these enzymes function as homodimers, with dimerization occurring primarily through the APS kinase domains. nih.govnih.gov

The domain arrangement in human PAPS synthase, with the APS kinase domain at the N-terminus and the ATP sulfurylase domain at the C-terminus, is a key architectural feature. tandfonline.comtandfonline.com This arrangement is distinct from some bacterial bifunctional enzymes and the fungal ATP sulfurylase, which contains a C-terminal domain homologous to APS kinase that serves a regulatory rather than catalytic function. nih.gov The evolutionary fusion of these two enzyme-coding genes in higher organisms is thought to confer regulatory advantages. tandfonline.com

There is significant functional coupling between the two domains. Kinetic studies have demonstrated that the enzymatic properties of the full-length bifunctional enzyme differ from those of its isolated domains, indicating a structural and kinetic influence between them. researchgate.net For instance, the full-length human PAPSS1 exhibits a bimodal kinetic response to ATP, a characteristic that is lost when the N-terminal APS kinase domain is removed. researchgate.net Furthermore, the intermediate compound, APS, plays a crucial role as a modulator of the entire enzyme's function. researchgate.netcore.ac.uk It acts as a potent product inhibitor for the ATP sulfurylase domain, competing with both ATP and sulfate. researchgate.netcore.ac.uknih.gov Simultaneously, APS functions as an uncompetitive substrate inhibitor for the APS kinase domain. researchgate.netcore.ac.uknih.gov Beyond its inhibitory roles, APS has been identified as a highly specific stabilizer of the bifunctional PAPS synthase protein, a quality not matched by other substrates or products like ATP, ADP, or PAPS. nih.govnih.govfrontiersin.org This stabilization may be a mechanism to modulate PAPS availability based on cellular needs. nih.gov

Intermediate Channeling of this compound (APS) within Bifunctional Systems

The existence of a bifunctional enzyme with two sequential active sites led to the hypothesis of "intermediate channeling." mpg.de This mechanism would involve the direct transfer of the APS molecule, produced by the ATP sulfurylase domain, to the APS kinase active site without its release into the bulk solvent. Such a process would be advantageous, protecting the reactive APS intermediate and increasing the local concentration at the kinase active site, thereby enhancing catalytic efficiency and circumventing the inhibitory effects of free APS. researchgate.netmpg.de

However, extensive biochemical and structural analyses of human PAPS synthase 1 (PAPSS1) have provided strong evidence against substrate channeling. mpg.denih.gov The crystal structure reveals that the two active sites are located far from each other, making a direct transfer or "channel" between them physically implausible. mpg.de This finding suggests that the APS intermediate, upon its formation, is released from the ATP sulfurylase active site and must diffuse through the solvent to bind to the APS kinase active site. nih.gov

While channeling has been disproven for human PAPSS1, it has been demonstrated in some bacterial fusion enzymes that feature a different domain arrangement, specifically an N-terminal sulfurylase and a C-terminal APS kinase. nih.gov Early kinetic studies on PAPS synthase from rat chondrosarcoma had also suggested the possibility of channeling. researchgate.netnih.gov Despite these instances, the current consensus for the human enzyme is that the two catalytic sites operate independently without a direct channeling mechanism. mpg.denih.gov The functional advantages of the gene fusion in metazoans appear to be related to co-regulation and the stabilizing effects of the intermediate, rather than substrate channeling. nih.govnih.gov

Biological Roles of Adenosine 5 Phosphosulfate in Metabolic Pathways

Adenosine-5'-phosphosulfate (APS) as a Branchpoint in Sulfur Metabolism

Inorganic sulfate (B86663) is a relatively inert molecule and must be activated before it can be incorporated into biological molecules. wikipedia.org This activation is achieved through the adenylation of sulfate by the enzyme ATP sulfurylase, which catalyzes the reaction of ATP and sulfate to form this compound (APS). wikipedia.orglibretexts.org This initial step is common to both assimilatory and dissimilatory sulfate reduction pathways. genome.jp Once formed, APS serves as a critical branchpoint, channeling sulfur towards either the synthesis of essential organic compounds or for use in energy production. frontiersin.orgresearchgate.net

Assimilatory Sulfate Reduction Pathway

Assimilatory sulfate reduction is the process by which organisms like plants, fungi, and many bacteria reduce sulfate to produce the reduced sulfur required for the synthesis of cellular components. wikipedia.orgasm.org In this pathway, the goal is to incorporate sulfur into organic molecules.

Role in Cysteine and Methionine Biosynthesis

In many organisms, particularly plants and certain bacteria, APS is the direct precursor for the reduction of sulfate. researchgate.netfrontiersin.org The enzyme APS reductase (APR) catalyzes the reduction of APS to sulfite (B76179), using reducing equivalents from molecules like glutathione (B108866). frontiersin.orgfrontiersin.org This step is a key regulatory point in the pathway. frontiersin.orgoup.com The sulfite produced is then further reduced to sulfide (B99878) by sulfite reductase. frontiersin.orgoup.com This sulfide is subsequently incorporated into the amino acid O-acetylserine to form cysteine, the first organic sulfur-containing compound. frontiersin.orgoup.com Cysteine then serves as the sulfur donor for the synthesis of methionine, another essential sulfur-containing amino acid. oup.commdpi.com

In some other organisms, including many fungi and bacteria, APS is first phosphorylated by APS kinase to form 3'-phosphothis compound (PAPS). frontiersin.orgasm.org PAPS is then reduced to sulfite by PAPS reductase. asm.orgjove.com The resulting sulfite follows the same subsequent steps to be reduced to sulfide and incorporated into cysteine and methionine. frontiersin.orgtandfonline.com

Contribution to Sulfur-Containing Coenzymes and Vitamins Synthesis

The sulfur assimilated into cysteine is not only used for protein synthesis but is also a precursor for a variety of essential sulfur-containing coenzymes and vitamins. frontiersin.orgmdpi.com These include:

Coenzyme A: Crucial for the metabolism of fatty acids and the Krebs cycle. frontiersin.orgmdpi.com

Biotin (Vitamin B7): A cofactor for carboxylase enzymes. frontiersin.orgjove.com

Thiamine (Vitamin B1): A coenzyme in carbohydrate metabolism. frontiersin.orgmdpi.com

Lipoic acid: A cofactor in aerobic metabolism. frontiersin.org

S-adenosylmethionine (SAM): A universal methyl group donor in numerous metabolic reactions. frontiersin.orgmdpi.com

The synthesis of these vital molecules underscores the central role of the assimilatory sulfate reduction pathway, which is initiated by the formation of APS.

Dissimilatory Sulfate Reduction Pathway

Dissimilatory sulfate reduction is a form of anaerobic respiration utilized by a specialized group of prokaryotes known as sulfate-reducing bacteria (SRB) and archaea. wikipedia.orgwikipedia.org In this process, large amounts of sulfate are used as a terminal electron acceptor for energy production, with the resulting sulfide being expelled as waste. libretexts.orgwikipedia.org

This compound (APS) as an Electron Acceptor in Sulfate-Reducing Prokaryotes

In dissimilatory sulfate reduction, sulfate is also activated to APS by ATP sulfurylase. libretexts.orgwikipedia.org However, unlike the assimilatory pathway in many organisms, APS is directly reduced to sulfite and AMP by the enzyme APS reductase (AprAB). wikipedia.orgnih.gov This reduction is a key step where APS functions as an electron acceptor. nih.govfrontiersin.org The electrons for this reduction are supplied by various electron donors, such as organic compounds or molecular hydrogen, and are transferred through an electron transport chain. libretexts.org The QmoABC membrane complex has been proposed to be the electron donor for AprAB. frontiersin.org The sulfite produced is then further reduced to hydrogen sulfide by the dissimilatory sulfite reductase (DsrAB). wikipedia.orgnih.gov

Energetic Implications in Anaerobic Respiration

The use of sulfate as a terminal electron acceptor is energetically less favorable than using oxygen. libretexts.org The standard redox potential of the sulfate/sulfite couple is quite low (-516 mV), making the direct reduction of sulfate by common cellular electron donors like NADH or ferredoxin thermodynamically difficult. wikipedia.orgmdpi.com The activation of sulfate to APS is a crucial step to overcome this energy barrier. wikipedia.org The APS/sulfite redox couple has a much higher standard redox potential (-60 mV), which allows for its reduction by cellular electron carriers. wikipedia.org

This process involves an initial investment of ATP to form APS. libretexts.org However, the subsequent electron transport to APS and then to sulfite generates a proton motive force across the cell membrane, which is then used to synthesize ATP via chemiosmosis. numberanalytics.com This allows sulfate-reducing prokaryotes to conserve energy and thrive in anaerobic environments where more favorable electron acceptors are absent. libretexts.orgmdpi.com

Interactive Data Table: Key Enzymes in APS Metabolism

Interactive Data Table: Comparison of Assimilatory and Dissimilatory Sulfate Reduction

Formation of PAPS for Sulfation Reactions

The synthesis of 3'-phosphothis compound (PAPS), the universal sulfate donor for all sulfation reactions, is a crucial metabolic process that relies directly on this compound (APS) as an intermediate. nih.govoncotarget.com This activation of sulfate enables its transfer to a wide array of biological molecules, including proteins, lipids, and carbohydrates, a process catalyzed by sulfotransferase enzymes. sigmaaldrich.comwikipathways.org

In many organisms, including bacteria, fungi, and plants, ATP sulfurylase and APS kinase are separate monofunctional enzymes. nih.govnih.gov In contrast, metazoans, including humans, possess a bifunctional enzyme known as PAPS synthase (PAPSS). nih.govoncotarget.com This single polypeptide contains both an ATP sulfurylase domain and an APS kinase domain, which catalyze the consecutive steps of PAPS synthesis. nih.govoncotarget.com The formation of PAPS is essential for numerous physiological processes, and defects in this pathway can lead to significant developmental abnormalities, such as brachymorphism in mice, which results from undersulfated proteoglycans due to deficient APS kinase activity. pnas.org

The reaction catalyzed by APS kinase is a critical control point. The intermediate, APS, not only serves as the substrate for this reaction but also acts as a modulator of the pathway. It can function as a product inhibitor for the ATP sulfurylase domain and as an uncompetitive substrate inhibitor for the APS kinase domain, highlighting a complex regulatory network governing the supply of PAPS for cellular sulfation needs. nih.govnih.gov

Enzyme / ComplexSubstratesProductsOrganism ClassFunction
ATP Sulfurylase ATP, SO₄²⁻This compound (APS), PPiUbiquitousFirst step of sulfate activation. nih.gov
APS Kinase This compound (APS), ATP3'-phosphothis compound (PAPS), ADPBacteria, Fungi, PlantsSecond step of sulfate activation; forms the universal sulfate donor. nih.govwikipedia.org
PAPS Synthase (bifunctional) ATP, SO₄²⁻, ATP3'-phosphothis compound (PAPS), PPi, ADPMetazoans (e.g., Humans)Catalyzes both consecutive steps of PAPS synthesis. nih.govoncotarget.com

This compound (APS) in Energy Conservation Mechanisms

Beyond its role as a precursor for sulfation, APS is a key molecule in the energy metabolism of specialized groups of microorganisms, particularly those involved in the biogeochemical sulfur cycle.

In many sulfur-chemoautotrophic bacteria, which derive energy from the oxidation of reduced sulfur compounds, the ATP sulfurylase reaction operates in the reverse direction to generate ATP. researchgate.net These organisms, often found in environments like deep-sea hydrothermal vents, oxidize hydrogen sulfide (H₂S) or other reduced sulfur compounds to sulfate. researchgate.netnih.gov The final step of this oxidative pathway involves the conversion of APS and inorganic pyrophosphate (PPi) into ATP and sulfate. researchgate.net

This reaction represents a mechanism of substrate-level phosphorylation, directly producing ATP. The enzyme ATP sulfurylase, therefore, plays a key energetic role in these organisms, facilitating the capture of chemical energy derived from sulfur oxidation. researchgate.netgeomar.de For example, the uncultured bacterial endosymbionts of the giant tubeworm Riftia pachyptila, which thrive at hydrothermal vents, contain high levels of ATP sulfurylase. researchgate.netnih.gov This enzyme enables the symbiont to generate a significant portion of the ATP required to fuel carbon fixation via the Calvin cycle, providing the nutritional basis for the host organism in an environment devoid of light. nih.gov The energy generated from this process supports the primary productivity of these unique ecosystems. oup.com

In anaerobic sulfate-reducing prokaryotes (SRP), the metabolism of APS is tightly coupled to cellular energy conservation through a process called dissimilatory sulfate reduction. wikipedia.org In this respiratory process, sulfate serves as the terminal electron acceptor, analogous to oxygen in aerobic respiration. wikipedia.org Sulfate is first activated to APS by ATP sulfurylase. mdpi.com

The key energy-conserving step involves the reduction of APS to sulfite (SO₃²⁻) and AMP, a reaction catalyzed by the enzyme APS reductase (AprAB). mdpi.comfrontiersin.org The two electrons required for this reduction are derived from the oxidation of an electron donor, such as hydrogen or organic compounds. These electrons are transferred to APS reductase via a membrane-bound electron transport chain. A critical component of this chain is the QmoABC complex, a membrane-spanning protein complex that is believed to be the direct electron donor to APS reductase. frontiersin.org

The transfer of electrons through the Qmo complex and other components of the respiratory chain is coupled to the translocation of protons across the cell membrane, generating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP, representing the primary mode of energy conservation in these organisms. Therefore, the reduction of APS is not just a step in a metabolic pathway but is directly linked to the generation of cellular energy, enabling life in anaerobic, sulfate-rich environments. frontiersin.org

Metabolic ProcessKey EnzymeInputOutputOrganism TypeBioenergetic Outcome
Sulfur Oxidation (Chemoautotrophy) ATP Sulfurylase (reverse reaction)This compound (APS), PPiATP, SO₄²⁻Sulfur-oxidizing bacteria (e.g., Riftia pachyptila symbiont)ATP generation via substrate-level phosphorylation. researchgate.netnih.gov
Dissimilatory Sulfate Reduction APS Reductase (AprAB)This compound (APS), 2e⁻Sulfite (SO₃²⁻), AMPSulfate-reducing prokaryotesElectron transfer coupled to proton motive force and ATP synthesis. mdpi.comfrontiersin.org

Regulation of Adenosine 5 Phosphosulfate Homeostasis and Flux

Allosteric Regulation by Adenosine-5'-phosphosulfate (APS) and Related Nucleotides

The intricate interplay of APS and other nucleotides with the enzymes of the sulfation pathway is a primary mechanism for maintaining homeostasis. APS itself is a key signaling molecule, directly influencing the activity and stability of the enzymes that produce and consume it.

ATP sulfurylase, the enzyme that catalyzes the first step in sulfate (B86663) activation to produce APS from ATP and inorganic sulfate, is subject to potent product inhibition by APS. bham.ac.uknih.govfrontiersin.orgnih.gov This inhibition is a crucial feedback mechanism to prevent the excessive accumulation of APS. Studies have shown that APS is a competitive inhibitor with respect to both ATP and sulfate, indicating that it binds to the active site of the enzyme. bham.ac.uknih.govnih.gov In photosynthetic organisms, the strong product inhibition of ATP sulfurylase by APS underscores the importance of the subsequent enzymes, APS reductase and APS kinase, in degrading APS to maintain the forward flux of the pathway. frontiersin.org The continual removal of APS by these downstream enzymes is essential to relieve this inhibition and ensure a steady supply of activated sulfate. oup.comoup.com For instance, in higher plants, the addition of APS kinase to assay mixtures enhances the rate of sulfate incorporation by ATP sulfurylase, a direct consequence of alleviating product inhibition by APS. oup.comoup.com

The kinetic parameters of this inhibition have been characterized for various organisms. For the ATP sulfurylase domain of human PAPS synthetase 1, the inhibition constant (Kiq) for APS is remarkably low, in the nanomolar range, highlighting its potency as an inhibitor. acs.org

Enzyme/OrganismType of InhibitionCompetitive WithKi (APS)Reference
Human PAPS Synthase 1 (ATP Sulfurylase Domain)Product InhibitionATP and Sulfate18 nM acs.org
General (ATP Sulfurylase)Product InhibitionATP and SulfateNot specified bham.ac.uknih.govnih.gov

A distinctive feature of APS kinase, the enzyme that phosphorylates APS to PAPS, is its pronounced substrate inhibition by APS. bham.ac.uknih.govcore.ac.uknih.gov This phenomenon is observed across various species, including Penicillium chrysogenum, Arabidopsis thaliana, and humans. core.ac.uknih.gov The inhibition is typically uncompetitive with respect to ATP, suggesting the formation of a dead-end complex, specifically an enzyme-ADP-APS complex, after the catalytic reaction is complete. bham.ac.uknih.govcore.ac.uknih.gov This occurs when PAPS is released from the active site, and APS rebinds before ADP dissociates. bham.ac.uk

For human PAPS synthase 1, the maximal activity of the APS kinase domain is observed at an APS concentration of approximately 15 µM, with higher concentrations leading to significant inhibition. nih.govnih.govacs.org The inhibition constant (KI) for APS in this context is around 47.9 µM at saturating MgATP concentrations. acs.org This substrate inhibition is believed to be a critical aspect of metabolic feedback regulation. core.ac.uk Structural studies have identified that an N-terminal region of the APS kinase domain, which does not directly contact ligands in the active site, is responsible for this substrate inhibition by APS. pnas.org

Enzyme/OrganismType of InhibitionInhibition MechanismOptimal [APS]Ki (APS)Reference
Human PAPS Synthase 1 (APS Kinase Domain)Substrate InhibitionUncompetitive15 µM47.9 µM nih.govnih.govacs.org
Penicillium chrysogenum APS KinaseSubstrate InhibitionUncompetitiveVaries with [MgATP]Not specified nih.gov
Arabidopsis thaliana APS KinaseSubstrate InhibitionUncompetitiveNot specifiedNot specified core.ac.uk

Beyond its role as an inhibitor, APS plays a crucial role in stabilizing bifunctional PAPS synthases (PAPSS). nih.govnih.govfrontiersin.org This is particularly evident for the human isoforms, PAPSS1 and PAPSS2. Research has shown that PAPSS2 is an inherently fragile protein with a short half-life at physiological temperatures, while PAPSS1 is more stable. nih.govnih.govfrontiersin.org The binding of APS markedly stabilizes both isoforms, protecting them from unfolding and aggregation. nih.govnih.gov

The stabilizing effect of APS is highly specific. At low micromolar concentrations, APS is more effective at preventing the aggregation of PAPSS2 than other nucleotides like ADP, ATP, or PAPS. nih.gov It is proposed that APS stabilizes the enzyme, particularly the APS kinase domain, by promoting the formation of the stable, dead-end enzyme-ADP-APS complex. bham.ac.uknih.govresearchgate.net This stabilization occurs at APS concentrations that are likely to be present within the cell, with steady-state concentrations estimated to be around 1.6 µM, potentially rising to 60 µM under conditions of sulfate excess. bham.ac.uknih.govnih.gov Therefore, fluctuating cellular APS levels may be sensed through conformational changes in PAPSS2, suggesting a role for this enzyme as a biosensor for APS. nih.govnih.gov This stabilization by APS is considered a key factor in ensuring the availability of PAPS for cellular sulfation reactions. nih.govfrontiersin.org

EnzymeStabilizing LigandEffectReference
Human PAPSS1APSIncreases midpoint of unfolding transition by 4°C at equimolar concentrations. nih.gov
Human PAPSS2APSStabilizes an unfolding intermediate by more than 16°C; prevents aggregation. nih.gov
C. elegans PPS-1APSBehaves like the unstable human PAPSS2 and is stabilized by APS. nih.govnih.gov

Redox Regulation of this compound (APS)-Metabolizing Enzymes

In addition to allosteric control, the activity of enzymes in the APS metabolic pathway is modulated by the cellular redox state, primarily through the formation and reduction of disulfide bonds in response to oxidative stress.

In plants, APS kinase (APSK) is subject to redox regulation through the formation of an intersubunit disulfide bond. pnas.orgnih.govnih.govcornell.edurcsb.org In Arabidopsis thaliana APSK (AtAPSK), this disulfide bond forms between Cys86 and Cys119. pnas.orgnih.gov The formation of this bond acts as a regulatory switch, altering the kinetic properties of the enzyme. The oxidized form of AtAPSK is less active and more susceptible to substrate inhibition by APS compared to the reduced form. pnas.orgnih.gov

Reduction of the disulfide bond leads to a 17-fold increase in catalytic efficiency (kcat/Km) and a 15-fold increase in the inhibition constant (Ki) for APS, making the enzyme more active and less sensitive to inhibition. pnas.org This redox control is a unique feature of plant APSKs and is not observed in the enzymes from other organisms like cyanobacteria, which lack the necessary N-terminal domain and cysteine residues. cornell.edurcsb.orgresearchgate.net This regulatory mechanism allows plants to partition the flux of APS between the primary sulfur assimilation pathway (leading to cysteine and glutathione) and the secondary pathway (PAPS synthesis) in response to changes in the cellular redox environment, such as those caused by oxidative stress. pnas.org Under oxidative conditions, the less active, oxidized form of APSK would direct more APS towards the reductive pathway to synthesize glutathione (B108866) for redox balance. pnas.org

Enzyme FormCatalytic Efficiency (kcat/Km)Substrate Inhibition by APSReference
Reduced AtAPSK17-fold higher than oxidized form15-fold higher Ki (less sensitive) pnas.org
Oxidized AtAPSKLowerMore sensitive to inhibition pnas.orgnih.gov

APS reductase (APR), a key enzyme in the reductive sulfur assimilation pathway in plants and some microorganisms, is regulated by the thioredoxin system. frontiersin.orgpnas.orgnih.govresearchgate.netplos.org APR catalyzes the reduction of APS to sulfite (B76179), using reduced glutathione as the electron donor. oup.comfrontiersin.orgnih.gov The enzyme itself contains a thioredoxin-like domain, and its activity is modulated by the redox state of thiols. frontiersin.orgpnas.orgresearchgate.net

In Arabidopsis thaliana, APR is activated by oxidation, likely through the formation of a disulfide bond, and is inactivated by treatment with disulfide reductants. researchgate.net This is somewhat counterintuitive, as thiols are required as electron donors for the reaction. However, pre-incubation with high concentrations of reducing agents like dithiothreitol (B142953) (DTT) or thioredoxin in the absence of its substrates leads to inactivation. researchgate.net This suggests a complex regulatory mechanism where the redox state of specific cysteine residues controls enzyme activity. The thioredoxin-dependent regulation of APR allows for a rapid response to cellular redox signals, such as those generated during oxidative stress, thereby controlling the flux of sulfur into the synthesis of essential compounds like cysteine and glutathione. frontiersin.orgresearchgate.net

EnzymeRegulatory MechanismEffect of Reductants (e.g., Thioredoxin)Reference
Arabidopsis thaliana APS Reductase (APR)Redox modulationInactivation upon pre-incubation researchgate.net
Plant APS Reductase (general)Post-translational redox regulationModulates activity frontiersin.org

Genetic and Transcriptional Control of Enzyme Expression

The homeostasis of this compound (APS) is intricately regulated at the genetic and transcriptional levels, ensuring that its production and consumption are matched to cellular needs. This control is primarily exerted on the genes encoding the key enzymes of APS metabolism: ATP sulfurylase (ATPS), which synthesizes APS, and APS kinase (APSK) and APS reductase (APR), which utilize APS. In mammals, ATPS and APSK activities are combined in a bifunctional enzyme, 3'-phosphothis compound (PAPS) synthase (PAPSS). researchgate.netmdpi.commdpi.com

In the plant Arabidopsis thaliana, the expression of genes encoding ATPS and APR is tightly controlled by sulfur availability. During sulfur limitation, the transcription factor SLIM1 (SULFUR LIMITATION 1) induces the expression of the microRNA miR395. uea.ac.uk This microRNA, in turn, targets the transcripts of ATPS genes, specifically ATPS1, ATPS3, and ATPS4, for post-transcriptional regulation. frontiersin.orgfrontiersin.org This interplay between SLIM1 and miR395 is crucial for fine-tuning the demand-driven regulation of ATPS. uea.ac.uk Furthermore, members of the R2R3-MYB transcription factor family directly regulate the expression of ATPS1 and ATPS3 as an integral part of the regulatory network for the biosynthesis of glucosinolates, which are sulfated secondary metabolites. uea.ac.ukfrontiersin.org

The regulation of APR, a key enzyme in the primary sulfate assimilation pathway, also involves specific transcription factors. nih.gov In Arabidopsis, the bZIP transcription factor LONG HYPOCOTYL 5 (HY5) is essential for the proper regulation of APR gene expression. nih.gov Chromatin immunoprecipitation assays have shown that HY5 binds directly to the promoters of APR1 and APR2, but not APR3. nih.gov This binding is critical for the induction of APR expression in response to light and for the coordination of sulfur and nitrogen assimilation. nih.gov

In the alga Chlamydomonas reinhardtii, the expression of the ATP sulfurylase gene, ATS1, is strongly upregulated under sulfur-deprived conditions. This response is controlled by the SAC1 gene, which is essential for the organism's ability to acclimate to sulfur-limited environments. frontiersin.orgoup.com

In humans, the transcriptional control of PAPSS isoforms has been investigated. The promoter for human PAPSS2 lacks typical TATA or CCAAT boxes but contains GC/GT boxes that are essential for its activity. nih.gov The transcription factors Specificity protein 1 (Sp1), Sp2, and Sp3 have been shown to bind to these regions and are involved in regulating PAPSS2 gene expression. nih.gov In the context of cartilage development, the transcription factor SRY-Box Transcription Factor 9 (SOX9) upregulates Papss2 mRNA expression by derepressing the transcriptional repressor CCAAT/enhancer-binding protein beta (C/EBPβ). biorxiv.org

Inter-organ signaling also plays a role in regulating these genes. In plants, glutathione (GSH) produced in the shoots can be transported to the roots, where it acts as a signal to reduce the transcript levels of the APS1 gene, which codes for ATP sulfurylase. nih.gov

Table 1: Genetic and Transcriptional Regulators of APS-Metabolizing Enzymes

Post-Translational Modifications Affecting Enzyme Activity

Beyond transcriptional control, the activity of enzymes in the APS metabolic network is fine-tuned by post-translational modifications (PTMs). These modifications can alter an enzyme's catalytic efficiency, stability, or subcellular localization, providing a rapid mechanism to adjust metabolic flux in response to cellular signals. nih.govfrontiersin.org

A prominent example of PTM is the redox regulation of APS kinase (APSK) in plants. The Arabidopsis thaliana APSK (AtAPSK) contains an intersubunit disulfide bond between two conserved cysteine residues (Cys86 and Cys119). pnas.org Under reducing conditions, this disulfide bond is broken, leading to a significant increase in the enzyme's catalytic rate (kcat/Km). pnas.orgnih.gov This redox switch is thought to be a unique regulatory feature of plant APSK that evolved after the divergence of the primary and secondary sulfur assimilation pathways, allowing for the differential regulation of APS partitioning in response to oxidative stress. pnas.org The midpoint potential of this disulfide is comparable to that of APS reductase, suggesting that changes in the cellular redox state would have opposing effects on the two enzymes that compete for APS. pnas.org

In addition to redox regulation via disulfide bonds, other oxidative modifications have been reported. The ATP sulfurylase in the diatom Phaeodactylum tricornutum is sensitive to oxidation by hydrogen peroxide at several cysteine residues. frontiersin.org Similarly, redox PTMs have been noted for A. thaliana ATPS. frontiersin.org

In humans, PAPS synthase isoforms are subject to various PTMs. PAPSS1 can be modified by ubiquitination at several lysine (B10760008) residues and by O-linked glycosylation. genecards.org While the precise functional consequences of these specific modifications are still under investigation, PTMs are known to play a role in regulating the subcellular localization of PAPSS isoforms. plos.org Both PAPSS1 and PAPSS2 contain a nuclear localization signal (a KKxK motif) and a nuclear export signal (an Arg-Arg motif). plos.org It has been proposed that the transient masking of these signals by PTMs could be an efficient way to relocate the enzymes between the nucleus and cytoplasm according to varying cellular demands for PAPS. plos.org

The stability of the enzymes is also a key regulatory point. For instance, the human PAPSS2 isoform is a naturally fragile protein, but its stability is markedly increased by the binding of its nucleotide ligands, including APS and ADP. frontiersin.org This suggests that ligand binding, in addition to its role in catalysis, serves as a post-translational mechanism to stabilize the enzyme, potentially creating a stable storage form of the enzyme-nucleotide complex when ATP levels are depleted. frontiersin.org

Table 2: Post-Translational Modifications of APS-Metabolizing Enzymes

Comparative Biochemistry and Evolutionary Aspects of Adenosine 5 Phosphosulfate Pathways

Divergence of Sulfur Assimilation Pathways across Prokaryotes and Eukaryotes

The assimilation of inorganic sulfate (B86663) into essential sulfur-containing organic molecules is a fundamental process for most life forms. However, the biochemical pathways and the enzymes involved exhibit significant divergence between prokaryotes and eukaryotes, particularly concerning the utilization of Adenosine-5'-phosphosulfate (APS).

Differences in Enzyme Segregation (Separate vs. Bifunctional Enzymes)

A notable distinction in sulfur assimilation pathways lies in the organization of the enzymes responsible for the synthesis of 3'-phosphothis compound (PAPS). In many organisms, this process involves two distinct enzymes: ATP sulfurylase, which synthesizes APS from ATP and sulfate, and APS kinase, which then phosphorylates APS to form PAPS. omicsonline.orgresearchgate.net

In prokaryotes, there is a variety of enzyme arrangements. Some bacteria, like Escherichia coli, possess separate monofunctional ATP sulfurylase and APS kinase enzymes. nih.gov Others, such as Mycobacterium tuberculosis, feature a bifunctional enzyme where the ATP sulfurylase (CysD) and APS kinase (CysC) domains are part of a single polypeptide chain (CysNC). nih.gov Still other prokaryotes, including the thermophile Aquifex aeolicus, also have a bifunctional ATP sulfurylase/APS kinase. nih.govresearchgate.net

In contrast, fungi like Saccharomyces cerevisiae and Penicillium chrysogenum have a homohexameric ATP sulfurylase where each monomer contains an N-terminal ATP sulfurylase domain and a C-terminal APS kinase-like domain. nih.gov In metazoans, a bifunctional PAPS synthase is common, where the APS kinase domain is N-terminal to the ATP sulfurylase domain, an arrangement opposite to that found in Aquifex and fungi. researchgate.net Plants, however, typically have separate ATP sulfurylase and APS kinase enzymes. nih.gov

Organism GroupEnzyme OrganizationDescription
Prokaryotes (e.g., E. coli) Separate EnzymesPossess distinct ATP sulfurylase and APS kinase enzymes. nih.gov
Prokaryotes (e.g., M. tuberculosis) Bifunctional Enzyme (CysNC)A single polypeptide contains both ATP sulfurylase (CysD) and APS kinase (CysC) domains. nih.gov
Prokaryotes (e.g., A. aeolicus) Bifunctional EnzymeContains both ATP sulfurylase and APS kinase activities on one protein. nih.govresearchgate.net
Fungi (e.g., S. cerevisiae) Homohaxameric with distinct domainsEach monomer of the ATP sulfurylase has an N-terminal catalytic domain and a C-terminal APS kinase-like domain. nih.gov
Metazoans Bifunctional PAPS SynthaseA single protein with an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain. researchgate.net
Plants Separate EnzymesTypically have distinct ATP sulfurylase and APS kinase enzymes. nih.gov

Variation in APS Reductase Types (Assimilatory vs. Dissimilatory)

The reduction of the sulfonyl group from a sulfonucleotide is a critical step in producing sulfite (B76179) for the synthesis of sulfur-containing amino acids. Organisms differ in whether they directly reduce APS or first phosphorylate it to PAPS and then reduce PAPS. This leads to two main types of reductases: APS reductase and PAPS reductase. nih.gov

Furthermore, within the realm of sulfate reduction, a distinction is made between assimilatory and dissimilatory processes. Assimilatory sulfate reduction aims to incorporate sulfur into cellular components, ultimately forming amino acids like cysteine. differencebetween.com In contrast, dissimilatory sulfate reduction, a process restricted to certain anaerobic bacteria and archaea, uses sulfate as a terminal electron acceptor for respiration, producing large amounts of hydrogen sulfide (B99878). kegg.jp

The enzymes involved in these two processes, even when catalyzing the same reaction, are often distinct. For instance, dissimilatory APS reductase, found in sulfate-reducing bacteria like Desulfovibrio species, is structurally different from the plant assimilatory APS reductase. oup.com Plant APRs often contain a thioredoxin-like domain and iron-sulfur clusters, which are absent in the PAPS reductases found in fungi and some bacteria. nih.gov

While algae and plants exclusively utilize APS-dependent reductases for sulfate reduction, fungi and yeast rely on PAPS reductase. nih.gov The distribution in prokaryotes is more complex; the APS-dependent pathway is more widespread, while the PAPS-dependent pathway is found in groups like γ-proteobacteria and cyanobacteria, though some members of these groups still use APS reductase. nih.gov It has been proposed that the PAPS reduction pathway may have evolved from the APS reduction pathway as an adaptation to environments with low iron or sulfur availability. omicsonline.org

Pathway TypePrimary SubstrateKey EnzymeOrganism GroupsEnd Product of Pathway
Assimilatory Sulfate Reduction APS or PAPSAPS Reductase or PAPS ReductasePlants, algae, fungi, many prokaryotesCysteine and other organic sulfur compounds differencebetween.com
Dissimilatory Sulfate Reduction APSDissimilatory APS ReductaseSulfate-reducing bacteria and archaeaHydrogen sulfide kegg.jp

Evolutionary Trajectories of this compound Kinase and Reductase

The enzymes at the core of APS metabolism, APS kinase and APS reductase, have undergone significant evolutionary changes, adapting to different cellular environments and metabolic demands.

Structural Evolution of Redox Control Mechanisms in APS Kinase (e.g., Cyanobacteria to Plants)

In plants, APS kinase is a critical enzyme that directs the flux of APS towards the synthesis of PAPS, which is a precursor for various secondary metabolites. frontiersin.org The activity of plant APS kinase is regulated by the redox state of the cell, a feature that appears to have evolved along the green lineage. pnas.orgnih.gov

The APS kinase in Arabidopsis thaliana (AtAPSK) possesses a regulatory disulfide bond between two cysteine residues (Cys86 and Cys119). pnas.org Under oxidizing conditions, this disulfide bond forms, leading to a decrease in the enzyme's catalytic efficiency. frontiersin.orgpnas.org Conversely, under reducing conditions, the disulfide bond is broken, and the enzyme becomes more active. pnas.org This redox switch is thought to be a mechanism for coordinating the flux of sulfur between primary and secondary metabolism, especially under oxidative stress when there is a higher demand for reduced sulfur for the synthesis of compounds like glutathione (B108866). frontiersin.org

This redox regulation is a feature unique to mosses, gymnosperms, and angiosperms. nih.govcornell.edu The APS kinase from the cyanobacterium Synechocystis sp. PCC 6803, which is considered an evolutionary relative of plant chloroplasts, lacks the N-terminal domain and the specific cysteine residues involved in this redox switch and is therefore redox-insensitive. nih.govproteopedia.org Structural and biochemical studies have shown that by engineering the cyanobacterial APSK to include the N-terminal domain and the critical cysteines from the Arabidopsis enzyme, thiol-based regulation can be recapitulated. nih.govcornell.eduresearchgate.net This suggests a stepwise structural evolution of this regulatory mechanism.

OrganismKey Structural Features of APS KinaseRedox Regulation
Cyanobacteria (Synechocystis sp. PCC 6803) Lacks N-terminal domain and regulatory cysteines. nih.govproteopedia.orgInsensitive to redox state. nih.gov
Green Algae (Chlamydomonas reinhardtii) Conserves one of the two key cysteine residues. researchgate.netIntermediate or absent redox regulation.
Mosses and Higher Plants (Arabidopsis thaliana) Contains an N-terminal domain with two conserved cysteine residues (Cys86 and Cys119) that form a regulatory disulfide bond. pnas.orgnih.govcornell.eduActivity is modulated by the cellular redox state; oxidation decreases activity, while reduction increases it. frontiersin.orgpnas.org

Adaptation of APS Pathways to Different Environmental Niches

The APS pathway has shown remarkable adaptability to a wide range of environmental conditions. In plants, the regulation of APS reductase (APR) is a key control point in response to sulfur availability. nih.gov Under sulfate-limiting conditions, the expression and activity of APR are often upregulated to maximize the assimilation of the available sulfur into essential compounds like cysteine and glutathione. nih.govpnas.org

In extreme environments, such as deep-sea hydrothermal vents, organisms have evolved unique adaptations in their sulfur metabolism pathways. researcher.life For instance, some sulfate-reducing bacteria from various environments exhibit differences in the kinetic properties of their APS and sulfite reductases, likely reflecting adaptations to their specific ecological niches. nih.gov

Furthermore, the evolution of different types of reductases (APS vs. PAPS) may itself be an adaptation. The PAPS-dependent pathway's potential evolution in iron- or sulfur-poor environments suggests a metabolic flexibility that allows organisms to thrive under nutrient-limiting conditions. omicsonline.org The presence of different isoforms of enzymes like ATP sulfurylase and APS kinase in various cellular compartments (e.g., cytosol and plastids in plants) also points to an adaptation for partitioning sulfur metabolism to meet the specific needs of different organelles and metabolic pathways. frontiersin.org The ability of some microorganisms to use the dissimilatory sulfite reductase pathway in reverse for sulfur oxidation is another example of the evolutionary plasticity of these pathways in response to available energy sources. oup.com

Future Research Directions and Unanswered Questions in Adenosine 5 Phosphosulfate Biochemistry

Elucidation of Novel Regulatory Mechanisms and Intermediates

While the core pathways involving APS are established, the sophisticated mechanisms that govern its cellular concentration and fate are not fully understood. Future research must delve deeper into the layers of regulation that fine-tune sulfur metabolism in response to cellular needs and environmental cues.

A primary area of investigation is the allosteric regulation and protein-protein interactions of enzymes in the APS pathway. For instance, bifunctional 3′-phosphoadenosine-5′-phosphosulfate (PAPS) synthases are subject to complex modulation by APS itself, which can act as both a product inhibitor for the ATP sulfurylase domain and a stabilizing agent for the APS kinase domain. nih.gov The precise physiological relevance of this dual function, especially how fluctuating APS levels might stabilize or inhibit the enzyme, remains to be fully clarified. nih.gov Furthermore, there is speculation that PAPS synthases may associate with chaperones or other currently unknown proteins that modulate their function and stability. nih.gov Identifying these interaction partners is a key unanswered question.

Another frontier is the exploration of redox regulation, particularly in plants. Evidence suggests that APS kinase (APSK) and APS reductase (APSR), the two enzymes competing for the APS pool, are regulated by changes in the cellular redox environment. pnas.org This points to a coordinated mechanism for partitioning sulfur between primary assimilation (for amino acid synthesis) and secondary metabolism (for sulfation reactions) in response to stresses like oxidation. pnas.org Further studies are needed to understand how these redox signals are integrated and how they control the flux through these competing pathways under various stress conditions. pnas.org In addition, signaling molecules like glutathione (B108866) (GSH) have been shown to act as negative signals for the expression of APSR, suggesting the existence of yet-to-be-identified signaling transporters that could play a role in this feedback regulation. nih.gov

Research QuestionOrganism/System of FocusPotential Approach
Do cellular APS levels influence the nuclear-cytoplasmic shuttling of PAPS synthase?Eukaryotic cellsLive-cell imaging, Subcellular fractionation
What are the unknown protein partners (chaperones, stabilizers) of PAPS synthase?Mammalian systems, YeastYeast two-hybrid screens, Co-immunoprecipitation
How is the partitioning of APS between APSR and APSK pathways coordinated by redox signals?Plants (e.g., Arabidopsis)Metabolite flux analysis under oxidative stress, Mutagenesis of regulatory cysteine residues
Does a specific glutathione transporter mediate feedback regulation of APS reductase?PlantsGenetic screening for transport mutants, Biochemical characterization of candidate transporters

Comprehensive Mapping of Adenosine-5'-phosphosulfate (APS) Flux in Diverse Biological Systems

APS sits (B43327) at a crucial branch point in sulfur metabolism. In plants and many bacteria, it can either be reduced to sulfite (B76179) by APSR for the synthesis of cysteine and methionine or be phosphorylated to PAPS by APSK for use in sulfation reactions. nih.govpnas.org Understanding how the metabolic flux of APS is partitioned between these two pathways is essential for a complete picture of sulfur homeostasis.

A significant challenge is to move beyond steady-state metabolite levels and to quantify the dynamic flow of sulfur through the APS node. This will involve the use of isotopic tracers, such as 35S, combined with metabolic modeling. oup.com Such studies should be extended to various organisms, including pathogenic bacteria where the APS pathway is a potential drug target, and to different tissues and developmental stages in multicellular organisms. omicsonline.orgacs.org A key unanswered question is how environmental stimuli, such as nutrient availability, pathogen attack, or exposure to toxins, dynamically remodel the flux of APS to meet the cell's changing metabolic demands. oup.com

Biological SystemCondition/StimulusKey Question
Plants (Populus, Arabidopsis)Nutrient starvation, Heavy metal stressHow is APS flux re-partitioned to prioritize either growth (amino acids) or defense (secondary metabolites)? nih.govoup.com
Pathogenic Bacteria (Mycobacterium tuberculosis)During infection, Antibiotic stressWhat is the flux through the essential APSR pathway, and can it be targeted to inhibit growth? acs.org
Mammalian Liver CellsDrug metabolism, High-fat dietHow does the demand for sulfation reactions (PAPS synthesis) affect the overall sulfur amino acid pool via APS?
Algae and CyanobacteriaVarying light conditions, Sulfur limitationWhat are the primary routes and regulation of APS metabolism in photosynthetic marine organisms? omicsonline.org

Advanced Structural and Mechanistic Insights into Complex Enzyme Systems

A deep understanding of APS biochemistry necessitates detailed knowledge of the enzymes that produce and consume it. While structures for several key enzymes, such as APS reductase and APS kinase, are available, many questions remain about their precise catalytic mechanisms, regulation, and interaction with other cellular components. pnas.orgacs.org

Future research should focus on obtaining high-resolution crystal structures of these enzymes in complex with substrates, inhibitors, and regulatory molecules. For example, the structure of APS reductase from Mycobacterium tuberculosis has been solved, providing a template for structure-based drug design. acs.org However, capturing structures of reaction intermediates could provide invaluable mechanistic insights. The use of advanced technologies like those at the Advanced Photon Source (APS) will be critical for tackling challenging structural biology projects, including large enzyme complexes and membrane-associated proteins involved in sulfur metabolism. anl.gov

Moreover, the kinetics of these enzymes are often complex. Bifunctional PAPS synthases exhibit intricate behavior where APS can act as both a substrate inhibitor and a stabilizer, with its effect being highly concentration-dependent. nih.gov Further kinetic studies are needed to model this behavior and understand its physiological implications. nih.gov There is also a need to investigate the structural basis for the evolution of different sulfur assimilation strategies, such as why some organisms use APS reductase while others use PAPS reductase. omicsonline.org Understanding the structural differences, such as the presence or absence of an iron-sulfur cluster, is key to comprehending these divergent evolutionary paths. omicsonline.orgresearchgate.net

Enzyme SystemResearch GoalTechnical Approach
APS Reductase (APSR) from various speciesDetermine the structural basis for substrate binding and catalysis.X-ray crystallography of enzyme-substrate (APS) and enzyme-product (AMP) complexes. acs.org
APS Kinase (APSK)Elucidate the mechanism of redox regulation.Structural analysis of oxidized vs. reduced forms of the enzyme; Site-directed mutagenesis. pnas.org
Bifunctional PAPS SynthaseUnderstand the dual inhibitory and stabilizing role of APS.Detailed kinetic analysis; Small-angle X-ray scattering (SAXS) to study conformational changes. nih.gov
Enzyme complexes (e.g., APSR/APSK with partners)Map protein-protein interaction interfaces and allosteric communication.Cryo-electron microscopy (Cryo-EM); Cross-linking mass spectrometry.

Development of Novel Methodologies for In Vivo this compound (APS) Quantification and Dynamics Studies

A major bottleneck in understanding the role of APS is the difficulty in accurately measuring its concentration and tracking its dynamics within a living cell. APS is a low-abundance, highly polar metabolite that is difficult to separate from structurally similar and far more abundant nucleotides like ATP and ADP. researchgate.netuio.no

Current methods for quantifying APS and the related compound PAPS often rely on liquid chromatography-mass spectrometry (LC-MS), particularly using hydrophilic interaction liquid chromatography (HILIC). researchgate.netuio.no However, these methods can suffer from a lack of robustness and require specialized techniques to achieve reliable separation from interfering compounds. uio.no A key area for future research is the development of more sensitive, rapid, and robust LC-MS methods for the routine analysis of APS in complex biological samples. uio.nouio.no This includes optimizing sample preparation, exploring novel chromatography phases, and improving mass spectrometric detection.

Beyond static measurements, there is a pressing need for tools that can monitor APS dynamics in real-time and with subcellular resolution. In vivo studies have successfully measured changes in bulk tissue concentrations of related metabolites, but these approaches lack the spatiotemporal resolution to capture the rapid fluctuations that likely occur within cellular compartments. nih.gov The ultimate goal would be the development of genetically encoded biosensors for APS. Such sensors, likely based on fluorescent proteins and an APS-binding domain, would allow for the visualization of APS concentration changes in living cells in response to various stimuli, providing unprecedented insight into the regulation of sulfur flux.

MethodologyCurrent ChallengeFuture Direction
LC-MS QuantificationPoor retention, co-elution with ATP/ADP, low abundance. uio.nouio.noDevelopment of novel HILIC or mixed-mode chromatography columns; improved sample preparation and derivatization strategies.
Isotope TracingAnalysis of bulk flux, limited spatial resolution. oup.comCombining stable isotope labeling with high-resolution imaging mass spectrometry (e.g., NanoSIMS) to map subcellular flux.
In Vivo MonitoringLack of real-time, cell-specific tools. Bulk tissue measurements are insufficient. nih.govDesign and engineering of genetically encoded fluorescent biosensors for APS.
Subcellular AnalysisDifficulty in isolating pure organelles and preventing metabolite leakage. researchgate.netRefinement of organelle isolation protocols combined with rapid quenching and sensitive LC-MS analysis.

Q & A

Q. What is the enzymatic role of APS in sulfur assimilation pathways, and how is its activity experimentally validated?

APS serves as a key intermediate in sulfate assimilation, where it is reduced to sulfite by APS reductase (APSR) in bacteria and plants. This reaction is critical for sulfur incorporation into cysteine and methionine. Methodological validation includes:

  • Kinetic assays : Measuring APS consumption and sulfite production via colorimetric methods (e.g., methylene blue detection) .
  • Enzyme purification : Recombinant APSR expression in E. coli followed by affinity chromatography to assess activity .
  • Mutagenesis studies : Disrupting conserved cysteine residues (e.g., CC-X~80-CXXC motif) to confirm the [4Fe-4S] cluster’s role in catalysis .

Q. How can APS reductase activity be quantitatively monitored in environmental samples, such as sulfate-reducing bacteria (SRB)?

The APS-MPN-PCR method combines most probable number (MPN) dilution with PCR amplification using APS reductase-specific primers (e.g., APS7F/APS8R). Key steps:

  • Direct amplification of APS reductase genes (aprBA) from wastewater samples .
  • Quantification via cycle threshold (Ct) values correlated with bacterial load, achieving 2 orders of magnitude higher accuracy than traditional MPN .

Q. What structural features of APS reductase are essential for substrate binding and catalysis?

APSR’s [4Fe-4S] cluster and conserved lysine residues (e.g., Lys144) are critical:

  • DFT calculations : Reveal geometric and electrostatic tuning of the cluster, preventing premature reduction during APS binding .
  • EXAFS/XANES : Confirm the [4Fe-4S]²⁺ state remains stable in both native and substrate-bound forms, with no major structural changes (~0.1 Å resolution) .
  • Mutagenesis : Lys144Ala mutations disrupt interactions between the cluster and APS, abolishing activity .

Advanced Research Questions

Q. How do phylogenetic incongruences in APS reductase genes inform lateral gene transfer (LGT) events among sulfate-reducing prokaryotes?

Comparative phylogenomics of aprBA and 16S rRNA genes reveals LGT patterns:

  • Topological discordance : Gram-negative Syntrophobacteraceae and Nitrospinaceae cluster with gram-positive SRB in aprBA trees but not in 16S trees .
  • Indel analysis : Shared insertions/deletions in aprBA sequences of divergent taxa (e.g., Thermodesulfovibrio and Thermodesulfobacterium) support LGT .
  • Genomic context : Co-occurrence of qmoABC (quinone-interacting oxidoreductase) and aprM (transmembrane protein) in SRB genomes suggests shared evolutionary trajectories .

Q. What redox regulatory mechanisms govern APS kinase activity in plant sulfur metabolism?

Plant APS kinases (e.g., Arabidopsis APK) exhibit redox-sensitive gating via disulfide bonds:

  • Crystallography : N-terminal domain conformational changes regulate ATP binding under oxidative conditions .
  • Thiol modification assays : Cys118/Cys137 disulfide formation inhibits activity, reversible by thioredoxin .
  • Evolutionary divergence : Moss APS reductase lacks the [4Fe-4S] cluster found in bacterial homologs, indicating adaptive simplification .

Q. How do structural dynamics of the [4Fe-4S] cluster in APS reductase influence electron transfer during sulfonucleotide reduction?

Broken-symmetry DFT and spectroelectrochemistry provide insights:

  • Cluster geometry: Tandem cysteine coordination (Cys1/Cys2) stabilizes a compact cubane structure, optimizing redox potential (-300 mV vs. SHE) .
  • Electrostatic mapping: Lys144 creates a positive surface potential near the cluster, steering APS orientation for sulfite release .
  • Kinetic isotope effects (KIEs): H/D exchange experiments reveal rate-limiting electron transfer from the cluster to APS .

Methodological Tables

Q. Table 1. Key Techniques for APS Reductase Analysis

TechniqueApplicationExample FindingsReferences
EXAFS/XANESCluster oxidation state and geometry[4Fe-4S]²⁺ stability in APSR
Site-directed mutagenesisFunctional residue validationLys144 essential for catalysis
APS-MPN-PCRSRB quantification in environmental samples3–4 hr detection, 100x accuracy
Phylogenetic bootstrapLGT detection in aprBA genesGram-negative/gram-positive transfer

Q. Table 2. Evolutionary Divergence of APS Reductases

Organism GroupCluster PresenceRedox RegulationEvolutionary ImplicationReferences
Bacteria[4Fe-4S]²⁺Thioredoxin-dependentAncestral pathway conservation
Plants (e.g., Arabidopsis)NoneDisulfide bond gatingAdaptation to oxidative stress
Moss (Physcomitrella)AbsentNovel reductase mechanismLoss of Fe-S cluster

Contradictions and Resolutions

  • Cluster Role in Catalysis : While EXAFS shows no structural change upon APS binding , DFT reveals subtle geometric adjustments (~0.05 Å bond length shifts) critical for electronic tuning .
  • LGT vs. Vertical Inheritance : Phylogenetic incongruences in aprBA are resolved by compositional bias analysis (e.g., Thermacetogenium phaeum gene uptake from Thermodesulfovibrio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.